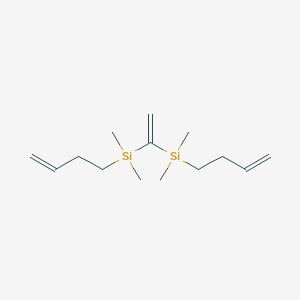![molecular formula C22H19ClN2O2 B14212016 N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide CAS No. 558473-76-0](/img/structure/B14212016.png)
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chloroamino group, and a phenylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with N-phenylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Applications De Recherche Scientifique
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylbenzamide: A simpler analog with similar structural features but lacking the chloroamino group.
Benzoyl chloride: A precursor used in the synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide.
N-phenylethylenediamine: Another precursor involved in the synthesis.
Uniqueness
This compound is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
558473-76-0 |
|---|---|
Formule moléculaire |
C22H19ClN2O2 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-[2-[benzoyl(chloro)amino]ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-25(22(27)19-12-6-2-7-13-19)17-16-24(20-14-8-3-9-15-20)21(26)18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clé InChI |
ZIQUWVOELUADIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCN(C(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
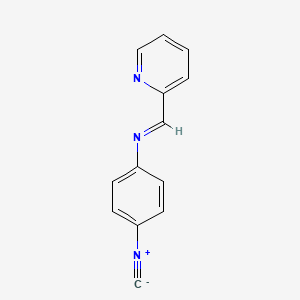
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
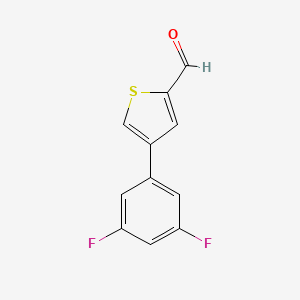
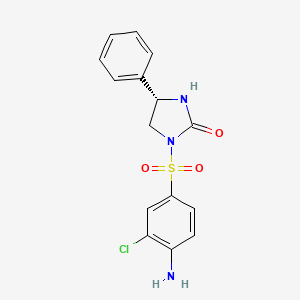
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
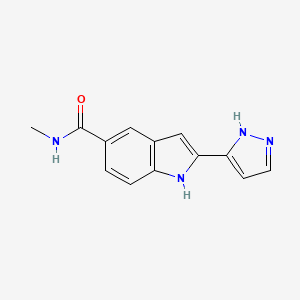
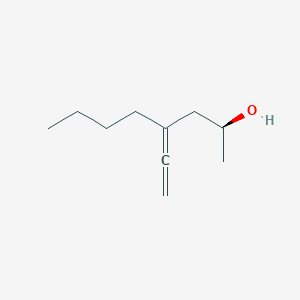
![3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14211978.png)
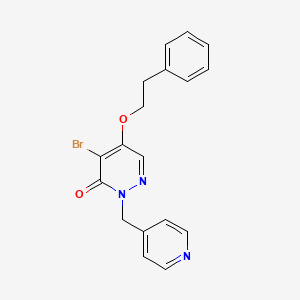
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
